molecular formula C18H19N3O3S2 B2672073 1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1207002-94-5

1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No. B2672073
CAS RN: 1207002-94-5
M. Wt: 389.49
InChI Key: GPZBLZJKARCIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is synthesized through a complex process that involves the use of various reagents and solvents. In

Scientific Research Applications

Antioxidant Activities

Research on coumarin-substituted heterocyclic compounds, including those related to your compound, has shown high antioxidant activities. These compounds exhibit significant scavenging ability against stable radicals, suggesting their potential as antioxidants in pharmaceuticals or as dietary supplements (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Antimicrobial and Cytotoxicity Studies

Another area of application includes the synthesis of novel urea derivatives with promising antimicrobial activity and cytotoxicity against certain cancer cell lines. These studies highlight the compound's potential in developing new antimicrobial agents and cancer therapies (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, Karunakar rao Kudle, 2017).

N-Protecting Group in Synthetic Chemistry

The 3,4-dimethoxybenzyl group, closely related to the moiety in your compound, has been used as a new N-protecting group in the synthesis of certain derivatives, demonstrating its utility in synthetic organic chemistry for protecting sensitive functional groups during reactions (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(6-methylsulfanyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)21-18-20-13-6-5-12(25-3)9-16(13)26-18/h4-9H,10H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZBLZJKARCIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.